5-Bromopyrazine-2-carboxamide
Overview
Description
5-Bromopyrazine-2-carboxamide: is an organic compound with the molecular formula C5H4BrN3O It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 5-position and a carboxamide group at the 2-position
Scientific Research Applications
5-Bromopyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Like many other carboxamide derivatives, it is possible that 5-bromopyrazine-2-carboxamide may interact with its targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and lipophilicity, suggest that it may have good oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrazine-2-carboxamide typically involves the bromination of pyrazine-2-carboxamide. One common method includes the following steps:
Bromination: Pyrazine-2-carboxamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazine derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products such as pyrazine-2-carboxamide derivatives with different substituents at the 5-position.
Oxidation Products: Oxidized pyrazine derivatives.
Reduction Products: De-brominated pyrazine-2-carboxamide.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Chloropyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
5-Fluoropyrazine-2-carboxamide: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.
Uniqueness
5-Bromopyrazine-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. Its ability to undergo various substitution reactions and participate in coupling reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromopyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYYIBXFRPKKDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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